1,3-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1,3-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with methyl groups at positions 1 and 3, a carboxamide group at position 5, and a phenylthiazole moiety attached to the nitrogen atom of the carboxamide group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
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Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride. For example, 3,5-dimethylpyrazole can be reacted with ethyl chloroformate to form the corresponding carbamate, which can then be hydrolyzed to yield the carboxamide.
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Attachment of the Phenylthiazole Moiety: : The phenylthiazole moiety can be introduced through a coupling reaction. For instance, 4-phenylthiazol-2-amine can be coupled with the carboxamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylthiazole moiety, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines or alcohols depending on the extent of reduction.
Substitution: Substituted derivatives with new functional groups replacing halogens or other leaving groups.
Scientific Research Applications
1,3-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Employed in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays to understand biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It serves as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Protein-Ligand Interactions: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and signaling pathways.
Cellular Effects: In cellular assays, the compound may modulate signaling pathways, leading to changes in cell proliferation, apoptosis, or other cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole-5-carboxamide: Lacks the phenylthiazole moiety, making it less versatile in certain applications.
N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide: Lacks the methyl groups, which may affect its reactivity and binding properties.
1,3-dimethyl-N-(4-methylthiazol-2-yl)-1H-pyrazole-5-carboxamide: Contains a methyl group instead of a phenyl group on the thiazole ring, altering its chemical and biological properties.
Uniqueness
1,3-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to the combination of its pyrazole ring, carboxamide group, and phenylthiazole moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in chemistry, biology, and medicine. Its ability to undergo various chemical reactions and interact with biological targets highlights its versatility and potential for further development.
Properties
IUPAC Name |
2,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-8-13(19(2)18-10)14(20)17-15-16-12(9-21-15)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPWWSHIBJOXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.